molecular formula C19H20N4O4S B3545625 3-methyl-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-nitrobenzamide

3-methyl-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-nitrobenzamide

Cat. No. B3545625
M. Wt: 400.5 g/mol
InChI Key: IJHHRYSWXAMHTB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a morpholinyl group, a nitrobenzamide group, and a carbonothioyl group . Morpholine is a common component in many pharmaceuticals and is known for its use as a base in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures often involve complex organic synthesis methods, including various types of condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The morpholinyl group would introduce a cyclic ether and amine into the structure, while the nitrobenzamide group would introduce a nitro group and an amide linkage .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group and the amide linkage, both of which are reactive functional groups .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it is a pharmaceutical compound, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, morpholine, one of the components of the compound, is known to be flammable and corrosive .

Future Directions

The future directions for research on this compound would depend on its intended use. If it is a pharmaceutical compound, future research could focus on improving its efficacy or reducing its side effects. If it is used in materials science, future research could focus on improving its physical properties .

properties

IUPAC Name

3-methyl-N-[(2-morpholin-4-ylphenyl)carbamothioyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-13-12-14(6-7-16(13)23(25)26)18(24)21-19(28)20-15-4-2-3-5-17(15)22-8-10-27-11-9-22/h2-7,12H,8-11H2,1H3,(H2,20,21,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHHRYSWXAMHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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